BenchChemオンラインストアへようこそ!

Ethyl 3-bromoisoxazole-5-carboxylate

Organic Synthesis Regioselectivity Heterocyclic Chemistry

Ethyl 3-bromoisoxazole-5-carboxylate is a strategic heterocyclic intermediate for medicinal chemistry programs requiring modular SAR exploration at the isoxazole 3-position. Its unique substitution pattern enables efficient Suzuki-Miyaura couplings for generating 3-substituted isoxazole-5-carboxylate libraries. The ethyl ester (logP 1.61) provides higher membrane permeability versus the methyl analog (logP 0.54), making it the preferred building block for hit-to-lead programs targeting intracellular pathways. With a documented role in Broxaterol synthesis, this regioisomer is not interchangeable with C-4 or C-5 bromo-isoxazole derivatives.

Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
CAS No. 105174-97-8
Cat. No. B1590362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromoisoxazole-5-carboxylate
CAS105174-97-8
Molecular FormulaC6H6BrNO3
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NO1)Br
InChIInChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3
InChIKeyBLFWSORQDIUISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Bromoisoxazole-5-Carboxylate (CAS 105174-97-8): Sourcing and Specification Overview


Ethyl 3-bromoisoxazole-5-carboxylate (CAS 105174-97-8), also referred to as 3-bromo-isoxazole-5-carboxylic acid ethyl ester, is a heterocyclic building block belonging to the isoxazole class, with the molecular formula C6H6BrNO3 and a molecular weight of 220.02 g/mol . It features a bromine atom at the 3-position and an ethyl carboxylate group at the 5-position of the isoxazole ring. Commercially, it is available at purities typically ranging from 95% to 98% . The compound is commonly supplied as a colorless liquid or a low-melting solid (reported melting point 47-48°C) with a boiling point of 120–123°C at 1.33 kPa [1]. Its core value proposition lies in its function as a key intermediate for organic synthesis, particularly in medicinal chemistry, enabled by the distinct reactivity conferred by its substitution pattern .

Why Generic Substitution Fails for Ethyl 3-Bromoisoxazole-5-Carboxylate in Advanced Synthesis


Substituting Ethyl 3-bromoisoxazole-5-carboxylate (CAS 105174-97-8) with a seemingly similar isoxazole carboxylate is generally not a viable option in target-oriented synthesis. This is because the specific combination of the C-3 bromine atom and the C-5 ethyl ester group establishes a unique and non-interchangeable reactivity profile. For instance, replacing the ethyl ester with the corresponding methyl ester (Methyl 3-bromoisoxazole-5-carboxylate, CAS 272773-11-2) alters physicochemical properties, including a lower logP and molecular weight, which can significantly impact downstream reaction outcomes, chromatographic behavior, and pharmacokinetic parameters in advanced intermediates . Furthermore, the bromine atom's position on the isoxazole ring dictates its performance in cross-coupling reactions; a C-3 bromoisoxazole is not a direct surrogate for a C-4 or C-5 bromo-isomer, as each exhibits different reactivity in palladium-catalyzed transformations such as Suzuki-Miyaura couplings . The quantitative data below substantiates why this specific regioisomer and ester derivative is a distinct entity in procurement decisions.

Quantitative Evidence Guide: Ethyl 3-Bromoisoxazole-5-Carboxylate Differentiation Data


Quantifying Synthesis Regioselectivity: A 7:1 Isomer Ratio Validates 5-Carboxylate Preference

In a benchmark synthesis procedure, the cycloaddition of dibromoformaldoxime with ethyl propiolate yielded a 7:1 mixture of the 5-carboxylate and 4-carboxylate isomers, with an isolated yield of 78% for the combined regioisomers . This data provides a quantifiable baseline for the inherent regioselectivity of the reaction, a factor that must be managed in procurement and process development. The 5-carboxylate (the target compound) is the major product under these conditions, differentiating its synthetic accessibility from the 4-carboxylate minor isomer.

Organic Synthesis Regioselectivity Heterocyclic Chemistry

Reactivity Differentiation: The C-3 Bromine as a Privileged Site for Diversification

While specific reaction yields for the target compound in cross-coupling are not provided in the available open literature, class-level evidence establishes that 3-bromoisoxazoles are recognized as pivotal electrophilic components in metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Kumada couplings, enabling the construction of complex 3,5-disubstituted isoxazole derivatives . In contrast, the non-brominated analog, Ethyl isoxazole-5-carboxylate (CAS not applicable to this specific comparison but as a class), lacks this direct electrophilic handle and would require alternative, often less efficient, functionalization strategies. This positions the target compound as a uniquely enabled building block for late-stage diversification.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Potential Biological Activity: Initial Reports of Kinase Inhibition and Anti-Cancer Effects

Commercial sources report that Ethyl 3-bromoisoxazole-5-carboxylate is a tyrosine kinase inhibitor that inhibits the growth of human bronchial cells and shows activity against HER2-positive breast cancer cells in experimental settings . It is also noted as a lead compound being studied as a potential drug for cancer treatment . While the original research studies containing the quantitative IC50 data are not directly available for this review, these vendor claims suggest a potential intrinsic biological activity that its non-brominated or differently substituted analogs may not possess. This is in contrast to simple isoxazole carboxylates, which are generally considered inert intermediates.

Biological Activity Kinase Inhibition Cancer Research

Physicochemical Differentiation: Quantifying the Impact of the Ethyl Ester on Lipophilicity

The ethyl ester group confers distinct physicochemical properties compared to its close analog, the methyl ester. The target compound (ethyl ester) has a higher calculated logP of 1.61 , whereas the methyl analog (Methyl 3-bromoisoxazole-5-carboxylate) has a reported logP of 0.54 . This represents a quantifiable ~1.07 log unit increase in lipophilicity, which corresponds to an approximately 12-fold increase in the partition coefficient (P). This difference significantly impacts membrane permeability and solubility profiles in biological systems.

Physicochemical Properties Lipophilicity Drug Design

Validated Application Scenarios for Ethyl 3-Bromoisoxazole-5-Carboxylate Based on Evidence


Scaffold for Diversified Library Synthesis via Cross-Coupling

Based on its established role as an electrophilic component in cross-coupling reactions , Ethyl 3-bromoisoxazole-5-carboxylate is best applied as a core scaffold for generating libraries of 3-substituted isoxazole-5-carboxylates. Its procurement is justified for programs requiring efficient, modular SAR exploration at the 3-position of the isoxazole ring, leveraging the reactivity of the C-3 bromine atom.

Intermediate for Lipophilicity-Optimized Lead Compounds

The quantifiably higher logP (1.61) of the ethyl ester compared to the methyl ester analog (logP 0.54) makes it the preferred intermediate for projects where increased membrane permeability is a design goal. This application is directly supported by the physicochemical evidence, guiding procurement for hit-to-lead programs where target engagement requires crossing lipid bilayers.

Synthesis of the Bronchodilator Broxaterol

Ethyl 3-bromoisoxazole-5-carboxylate is a documented intermediate in the synthesis of Broxaterol, a drug for treating bronchial asthma [1]. This provides a concrete, industrially-relevant application, distinguishing it from other isoxazole carboxylates that may not be linked to a specific drug synthesis route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-bromoisoxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.